(E)-6-bromo-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylquinazoline
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Overview
Description
(E)-6-bromo-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylquinazoline is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties
Mechanism of Action
Mode of Action
Based on its structural similarity to other hydrazine derivatives, it may undergo nucleophilic aromatic substitution reactions . In such reactions, the compound could interact with its targets, leading to changes in their function .
Biochemical Pathways
Given the potential for nucleophilic aromatic substitution reactions, it could impact pathways involving aromatic compounds . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity could be affected by the pH of its environment . Additionally, its stability could be influenced by temperature and other environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-bromo-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylquinazoline typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone intermediate is then reacted with 6-bromo-4-phenylquinazoline under acidic or basic conditions to form the final product.
The reaction conditions often include:
Solvent: Common solvents used are ethanol, methanol, or acetic acid.
Temperature: The reactions are typically carried out at reflux temperatures.
Catalysts: Acidic or basic catalysts may be used to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-6-bromo-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted quinazolines with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-6-bromo-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylquinazoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an anticancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. It has shown activity against various cancer cell lines, making it a potential lead compound for anticancer drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(2-benzylidenehydrazinylidene)quinoxaline
- (E)-2-(2-chlorobenzylidene)hydrazinylidene)quinoxaline
- (E)-2-(2-bromobenzylidene)hydrazinylidene)quinoxaline
Uniqueness
Compared to similar compounds, (E)-6-bromo-2-(2-(4-bromobenzylidene)hydrazinyl)-4-phenylquinazoline stands out due to its dual bromine substitution, which enhances its reactivity and potential biological activity. The presence of both bromine atoms and the quinazoline core structure contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
6-bromo-N-[(E)-(4-bromophenyl)methylideneamino]-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br2N4/c22-16-8-6-14(7-9-16)13-24-27-21-25-19-11-10-17(23)12-18(19)20(26-21)15-4-2-1-3-5-15/h1-13H,(H,25,26,27)/b24-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPAXGCDPDOHFG-ZMOGYAJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NN=CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N/N=C/C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Br2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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